molecular formula C8H13N3O2S B141408 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole CAS No. 13230-19-8

1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole

Cat. No. B141408
CAS RN: 13230-19-8
M. Wt: 215.28 g/mol
InChI Key: URMLZBFXWXJFTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole and its derivatives has been a subject of interest due to their potential biological activities. Paper describes an improved synthesis method for this compound, which is an important intermediate in the synthesis of Tinidazole, a widely used antiprotozoal medication. The process involves the use of thiourea and ethyl bromide, replacing the traditional methods, and achieves a yield of 71%. Additionally, paper outlines the synthesis of related 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives by reacting 2-(2-methyl-5-nitro-1H-imidazolyl)ethylamine dihydrochloride with various 1,4-dicarbonyl compounds.

Molecular Structure Analysis

The molecular structure of 1-methyl-4-nitro-1H-imidazole, a closely related compound, has been characterized using X-ray crystallography, FTIR, 1H NMR, 13C NMR, and EIMS techniques as reported in paper . The study provides detailed insights into the spectroscopic properties and structural confirmation of the compound. The crystal structure obtained from chloroform and hexane shows hydrogen bonding, which is driven by the interaction between the partial negative oxygen of the nitro group and the partial positive hydrogen of the N-CH3 group.

Chemical Reactions Analysis

The chemical reactivity of the imidazole derivatives is highlighted in paper , where 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity. The study suggests that the presence of electron-withdrawing groups like NO2, F, Cl, and Br enhances the activity compared to electron-donating groups such as Me, OMe, and BuO. This indicates the importance of functional groups in determining the chemical reactivity and biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure and synthesis pathways. The stability and reactivity of these compounds can be inferred from their spectroscopic data and biological assay results. For instance, paper discusses the synthesis of pH-sensitive nitroxides of the imidazole series with enhanced stability towards reduction, which is a significant property for their application as functional EPR probes. The stability is attributed to the tetraethyl substitution, which makes these nitroxides more resistant to ascorbate and increases their half-lives in rat blood.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Improvements : Research has focused on improving the synthesis methods for 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole, an important intermediate in the production of Tinidazole. A modified synthesis approach using thiourea and ethyl bromide instead of traditional methods achieved a yield of 71% (Hu Qiao-yun, 2010).

Applications in Drug Synthesis and Biology

  • Biology-Oriented Drug Synthesis (BIODS) : A study on biology-oriented drug synthesis (BIODS) created 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives by treating metronidazole with various aryl and hetero-aryl carboxylic acids. This process, which aimed at β-glucuronidase inhibitory activity, found several potent analogs exceeding the standard d-saccharic acid 1,4-lactone's activity, showcasing the potential for therapeutic applications (U. Salar et al., 2017).

Crystallography and Material Science

  • Crystal Structure Analysis : The study of crystal structures has utilized derivatives of 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole to examine molecular arrangements and interactions. For instance, research on the crystal structures of related nitroimidazole compounds has provided insights into their molecular geometry and potential applications in material science (N. Boechat et al., 2016).

Anticancer and Antileishmanial Activity

  • Anticancer Studies : Novel compounds synthesized using similar methodologies have been explored for their anticancer properties. A study on ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate demonstrated promising activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines, indicating the potential for developing new anticancer agents (Vasantha Kumar et al., 2020).
  • Leishmanicidal Evaluation : Compounds derived from nitroimidazole, including those with structural similarities to 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole, have shown efficient antileishmanial activity. This opens avenues for the development of treatments against Leishmaniasis, a neglected tropical disease (Michael A. Rodriguez et al., 2020).

properties

IUPAC Name

1-(2-ethylsulfanylethyl)-2-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-3-14-5-4-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMLZBFXWXJFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCN1C=C(N=C1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565609
Record name 1-[2-(Ethylsulfanyl)ethyl]-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole

CAS RN

13230-19-8
Record name 1-[2-(Ethylsulfanyl)ethyl]-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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